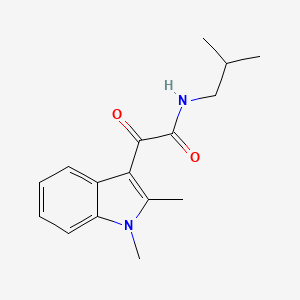

2-(1,2-dimethyl-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

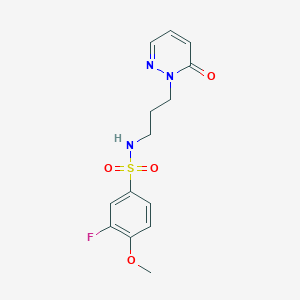

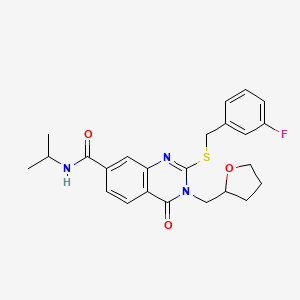

The compound “2-(1,2-dimethyl-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide” is a complex organic molecule that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The indole ring is substituted with two methyl groups at positions 1 and 2, and an isobutyl-2-oxoacetamide group at position 3 .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring . The indole ring would be substituted at positions 1 and 2 with methyl groups, and at position 3 with an isobutyl-2-oxoacetamide group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole ring and the isobutyl-2-oxoacetamide group. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions at the C3 position . The isobutyl-2-oxoacetamide group could potentially undergo hydrolysis, giving rise to an isobutylamine and a 2-oxoacetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Based on its molecular formula, we can predict that it would have a certain molecular weight . Other properties, such as melting point, boiling point, and solubility, would need to be determined experimentally .Scientific Research Applications

Cannabinoid Receptor Ligands : A study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, showing that the fluorinated derivative is a potent and selective ligand for the CB2 cannabinoid receptor (Moldovan et al., 2017).

Serotonin Receptor Modulators : Ibrahim et al. (2017) evaluated marine-derived indole alkaloids, including variants of indol-3-yl-oxoacetamides, as modulators of serotonin receptors, revealing potential antidepressant and sedative drug leads (Ibrahim et al., 2017).

Nematicidal Activity : Kaur (2019) synthesized indole derivatives including 2-(1H-indol-3-yl)-N-(aryl)-2-oxoacetamide amine-based compounds and demonstrated significant nematicidal activity against the root-knot nematode Meloidogyne incognita, particularly with chlorine-substituted indole derivatives (Kaur, 2019).

Anticancer Activities : Aksenov et al. (2022) observed an unusual cascade transformation in the reduction of 4'H-spiro[indole-3,5'-isoxazoles], leading to the efficient preparation of 2-(1H-Indol-3-yl)acetamides with notable antiproliferative properties (Aksenov et al., 2022).

Dye-Sensitized Solar Cells : Wu et al. (2009) investigated carboxylated cyanine dyes related to indol-3-yl-oxoacetamides for use in dye-sensitized solar cells, demonstrating an improved photoelectric conversion efficiency (Wu et al., 2009).

Future Directions

properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-10(2)9-17-16(20)15(19)14-11(3)18(4)13-8-6-5-7-12(13)14/h5-8,10H,9H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDCCYOMCFNFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2465700.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2465709.png)

![2-Chloro-N-[1-(thiadiazol-4-yl)ethyl]acetamide](/img/structure/B2465710.png)

![2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2465711.png)

![1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465715.png)

![N-(3,3-Difluorocyclobutyl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2465717.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2465718.png)